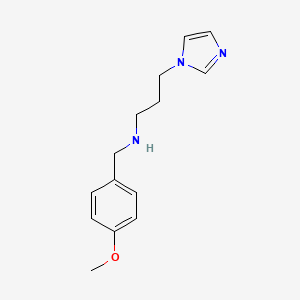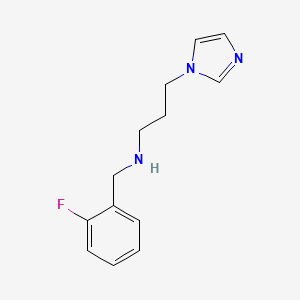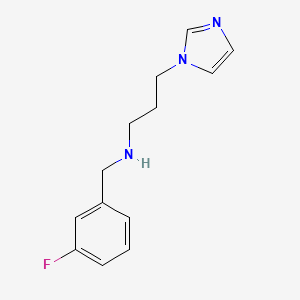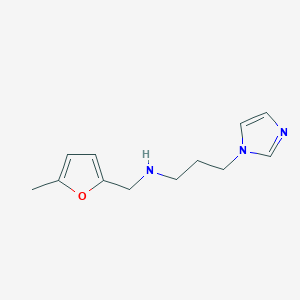
Phenyl-(1-pyridin-4-yl-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(1-pyridin-4-yl-ethyl)-amine, also known as PPEA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and has been used in a number of studies related to biochemistry, physiology and pharmacology. PPEA is a versatile compound that is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Chemical Synthesis : The compound and its derivatives are employed in the synthesis of novel chemical entities. For example, derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione have been synthesized, indicating potential pharmacological action on the central nervous system (Pitucha, Wujec, & Dobosz, 2004). Similarly, the formation of diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes for chemoselective alkene hydrocarboxylation has been reported (Dyer, Fawcett, & Hanton, 2005).
Pharmacological Potential
- Antagonistic Activity : Certain derivatives such as 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, showing significant oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).
Material Science
- Catalysis and Ligand Design : Research into complexes such as those containing amino alcohol NpyNimineNamineOalcohol-donor ligands with zinc(II) and cadmium(II) highlights their role in enantioselective catalysis (Hakimi et al., 2017).
Bioorganic and Medicinal Chemistry
- DNA Interaction and Anticancer Properties : Complexes derived from phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives exhibit strong DNA binding capabilities and demonstrate significant cytotoxic activity against cancer cell lines. For instance, ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine have shown enhanced cytotoxicity, implicating potential as anticancer agents (Khamrang et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-pyridin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQEMNPCOCAJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phenyl-(1-pyridin-4-yl-ethyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)
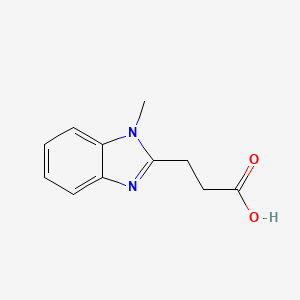



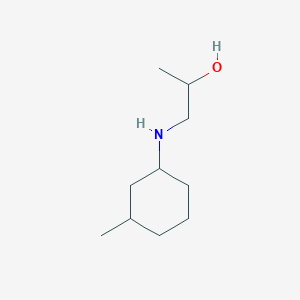
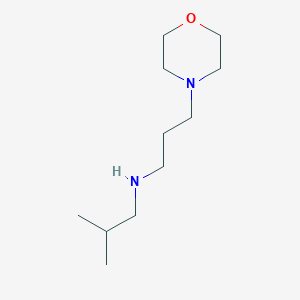
![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)
